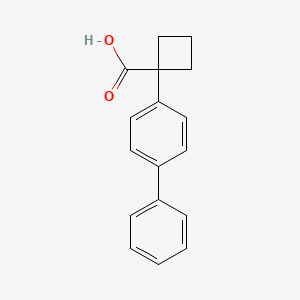

1-(4-Biphenylyl)cyclobutanecarboxylic Acid

Beschreibung

1-(4-Biphenylyl)cyclobutanecarboxylic Acid is a cyclobutane-ring-containing carboxylic acid derivative with a biphenyl substituent. Cyclobutane-carboxylic acid derivatives are widely explored in medicinal chemistry and materials science due to their strained ring system and tunable physicochemical properties .

Eigenschaften

Molekularformel |

C17H16O2 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

1-(4-phenylphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C17H16O2/c18-16(19)17(11-4-12-17)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,18,19) |

InChI-Schlüssel |

BEBLNPQUWQGSFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-Biphenylyl)cyclobutanecarboxylic Acid can be achieved through various synthetic routes. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .

Analyse Chemischer Reaktionen

1-(4-Biphenylyl)cyclobutancarbonsäure unterliegt verschiedenen Arten chemischer Reaktionen, wobei die Carboxylgruppe eine zentrale Rolle spielt. Diese Reaktionen beinhalten:

Oxidation: Die Carboxylgruppe kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxylgruppe in einen Alkohol oder andere funktionelle Gruppen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Biphenylyl-Rest, um neue Derivate zu bilden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Zu den wichtigsten Produkten, die bei diesen Reaktionen entstehen, gehören Ester, Amide und andere funktionalisierte Derivate .

Wissenschaftliche Forschungsanwendungen

1-(4-Biphenylyl)cyclobutancarbonsäure findet in der wissenschaftlichen Forschung vielfältige Anwendungen:

Chemie: Sie dient als Baustein in der organischen Synthese zur Herstellung komplexer Moleküle.

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht.

Medizin: Forschungen untersuchen ihr Potenzial als pharmazeutisches Zwischenprodukt.

Industrie: Sie wird bei der Synthese von modernen Materialien und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Biphenylyl)cyclobutancarbonsäure umfasst die Interaktion mit spezifischen molekularen Zielstrukturen. Die Carboxylgruppe kann Wasserstoffbrückenbindungen und ionische Wechselwirkungen mit verschiedenen biologischen Molekülen eingehen und so deren Aktivität beeinflussen. Der Biphenylyl-Rest kann mit hydrophoben Bereichen von Proteinen interagieren und deren Funktion beeinflussen .

Wirkmechanismus

The mechanism of action of 1-(4-Biphenylyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The biphenyl moiety can interact with hydrophobic regions of proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table compares key structural features of 1-(4-Biphenylyl)cyclobutanecarboxylic Acid with analogs:

Physicochemical Properties

- Acidity (pKa): Electron-withdrawing substituents (e.g., Cl, CF₃, Br) lower pKa values, enhancing carboxylic acid acidity. For example, 1-(4-Chloro-2-fluorophenyl)cyclobutanecarboxylic Acid has a predicted pKa of 3.99 , whereas methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl derivative) likely exhibit higher pKa due to electron-donating effects .

- Solubility: Bulky substituents like tert-butyl () reduce solubility in polar solvents (e.g., water) but improve compatibility with organic solvents like chloroform. Methoxy groups () enhance polar solvent solubility.

- Thermal Stability: Predicted boiling points for halogenated derivatives (e.g., 346°C for 1-(4-Chloro-2-fluorophenyl) analog) suggest higher thermal stability compared to non-halogenated compounds .

Biologische Aktivität

1-(4-Biphenylyl)cyclobutanecarboxylic acid is an organic compound notable for its unique structure, which incorporates a cyclobutane ring and biphenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

1-(4-Biphenylyl)cyclobutanecarboxylic acid can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 1-(4-biphenyl)cyclobutane-1-carboxylic acid |

| CAS Number | Not available |

The compound consists of a cyclobutane ring attached to a biphenyl group, which may influence its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that 1-(4-Biphenylyl)cyclobutanecarboxylic acid exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : It may possess antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress.

- GPR120 Modulation : Studies suggest that it acts as a modulator of GPR120, a G protein-coupled receptor involved in metabolic processes, particularly in the context of diabetes management .

The biological activity of 1-(4-Biphenylyl)cyclobutanecarboxylic acid is primarily attributed to its interaction with specific molecular targets. For instance, its modulation of GPR120 suggests a mechanism involving the enhancement of insulin sensitivity and anti-inflammatory effects in adipose tissue and macrophages .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that 1-(4-Biphenylyl)cyclobutanecarboxylic acid significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

- GPR120 Modulation Research : In experiments assessing GPR120 modulation, the compound was found to enhance glucose uptake in adipocytes, supporting its role in diabetes treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Biphenylyl)cyclobutanecarboxylic acid, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound | GPR120 Modulation | Anti-inflammatory Activity | Molecular Weight |

|---|---|---|---|

| 1-(4-Biphenylyl)cyclobutanecarboxylic acid | Yes | Yes | 256.30 g/mol |

| 3,4-Dichloro-5-methoxypyridine | No | Moderate | 178.01 g/mol |

| 2-(4-biphenyl)-2-cyclopropanecarboxylic acid | Yes | Low | 270.34 g/mol |

The comparative analysis highlights that while some compounds exhibit similar GPR120 modulation effects, the anti-inflammatory activity appears more pronounced in 1-(4-Biphenylyl)cyclobutanecarboxylic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.